3-[(3-methylidenepiperidin-1-yl)methyl]pyridine
Description
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine core substituted with a 3-methylidenepiperidin-1-ylmethyl group. Key structural motifs in these analogs include:
- A pyridine ring serving as a central scaffold.
- Piperidine-derived substituents that enhance LSD1 binding and selectivity.
- Functional groups (e.g., cyano, methyl) that modulate inhibitory potency and pharmacokinetics.
This article focuses on comparing This compound with its closest analogs, emphasizing structure-activity relationships (SAR), enzyme selectivity, and molecular interactions.
Properties
IUPAC Name |
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-11-4-3-7-14(9-11)10-12-5-2-6-13-8-12/h2,5-6,8H,1,3-4,7,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYOPMMGEISQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the Mannich reaction, where a piperidine derivative reacts with formaldehyde and a pyridine derivative to form the desired compound . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Mannich reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-methylidenepiperidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Cyano Group Criticality: The 4-cyano substituent in compound 17 enhances LSD1 inhibition (Ki = 29 nM) due to favorable electrostatic interactions with Asp555 and Tyr761 residues . Replacement with ethynyl (compound 28) abolishes activity, highlighting the cyano group's irreplaceable role .
- Fluorine Substitution : Fluorination at R5 (compounds 39, 40) reduces potency (Ki = 150–220 nM), likely due to steric clashes or altered electron distribution .
- Piperidine Positioning : The 3-(piperidin-4-ylmethoxy)pyridine scaffold in compound 17 outperforms simpler analogs (e.g., compound 5) by >80-fold, emphasizing the importance of optimal piperidine spatial orientation .
2.2 Enzyme Selectivity
LSD1 inhibitors must avoid off-target effects on monoamine oxidases (MAO-A/B). Selectivity data for key analogs:
| Compound | LSD1 Ki (nM) | MAO-A Ki (μM) | MAO-B Ki (μM) | Selectivity (MAO-B) | Reference |
|---|---|---|---|---|---|
| 17 | 29 | >100 | 18.5 | >640× | |
| 16 | 45 | >100 | 7.2 | >160× | |
| 22 | 2.6 | >100 | 2.6 | >1,000× |
Key Observations :
- Substituent-Driven Selectivity : Bulky groups (e.g., 4-CF3 in compound 22) improve MAO-B selectivity by reducing affinity for MAO’s smaller active site .
- Piperidine Role : The basic piperidine nitrogen forms a salt bridge with LSD1’s Asp555, a interaction absent in MAO isoforms, enhancing selectivity .
2.3 Molecular Interactions
Docking studies (Schrödinger Suite) reveal how structural features dictate binding:
- Compound 17: The pyridine ring engages in π-π stacking with Tyr761, while the 4-cyano group hydrogen-bonds with Thr810 .
2.4 Cellular Activity
| Compound | Cell Line (MV4-11) | EC50 (nM) | H3K4 Methylation Increase | Reference |
|---|---|---|---|---|
| 17 | Leukemia | 280 | 3.5-fold | |
| 5 | Leukemia | 1,500 | 2.0-fold |
Key Observations :
- Potency vs. Efficacy : Compound 17’s superior enzymatic activity (Ki = 29 nM) translates to stronger cellular effects (EC50 = 280 nM) .
Biological Activity
3-[(3-methylidenepiperidin-1-yl)methyl]pyridine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. Understanding its biological activity involves exploring its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a 3-methylidenepiperidin-1-ylmethyl group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structural motifs often interact with various biological pathways:
- Enzyme Inhibition : Compounds related to pyridine and piperidine structures have been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This suggests that this compound may exhibit anti-inflammatory properties .
- Receptor Binding : The compound may also interact with neurotransmitter receptors, potentially influencing neurochemical pathways. For instance, studies on structurally similar compounds indicate engagement with serotonin receptors, which are critical in mood regulation and neuropsychiatric disorders .
Pharmacological Effects
The biological activity of this compound can be summarized through the following effects:
Case Studies and Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:
- Inflammation Models : In vitro studies demonstrated that similar compounds reduced pro-inflammatory cytokine production in macrophages, suggesting a potential for anti-inflammatory applications.
- Neuropharmacology : Research on related piperidine derivatives indicated their efficacy in animal models for depression and anxiety, highlighting the need for further exploration of this compound in neuropharmacological contexts.
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their antimicrobial properties, showing promising results against various bacterial strains, including Mycobacterium tuberculosis.
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by the compound.
- Comparative Analysis : Evaluating its effects relative to other known compounds to establish a comprehensive pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
